3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C15H9Cl2F3O. It is known for its unique structure, which includes both dichloro and trifluorophenyl groups. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4-dichlorobenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted derivatives
Scientific Research Applications
3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of dichloro and trifluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3’,4’-Dichloro-3-(3,4-difluorophenyl)propiophenone
- 3’,4’-Dichloro-3-(3,5-difluorophenyl)propiophenone
- 3’,4’-Dichloro-3-(2,4,5-trifluorophenyl)propiophenone
Uniqueness: 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and binding properties. This makes it distinct from other similar compounds that may have different substitution patterns on the phenyl ring .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHLWXOLKDSIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645032 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-58-0 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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